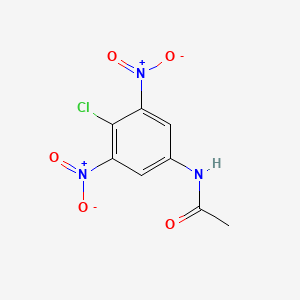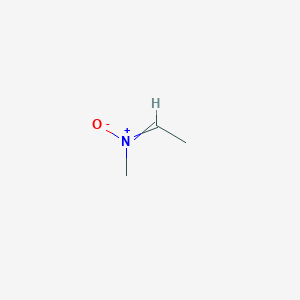![molecular formula C6H4S5 B14320899 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 111016-04-7](/img/structure/B14320899.png)
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes a dithiolo-dithiine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of specific precursors. One common method includes the reaction of 2-ethynylpyridine with 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the dithiine ring, leading to the formation of different products.
Substitution: Electrophilic substitution reactions are common, where halogenation can occur.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide chloride (SO2Cl2) for halogenation and various oxidizing agents for oxidation reactions. The conditions often involve specific temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include mono- and di-chloro derivatives, which can further undergo elimination reactions to form unsaturated compounds like vinylenedithiotetrathiafulvalene (VDT-TTF) .
Applications De Recherche Scientifique
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and conducting polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although detailed studies are limited.
Mécanisme D'action
The mechanism of action of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in organic electronic devices. The pathways involved often include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: This compound has a similar dithiolo-dithiine core but with phenyl substituents.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its use in organic conductors, this compound shares structural similarities with 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione.
Uniqueness
The uniqueness of this compound lies in its methylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of novel organic materials and in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
111016-04-7 |
|---|---|
Formule moléculaire |
C6H4S5 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
5-methylidene-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C6H4S5/c1-3-2-8-4-5(9-3)11-6(7)10-4/h1-2H2 |
Clé InChI |
XCBXUTJGYQFJOF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CSC2=C(S1)SC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
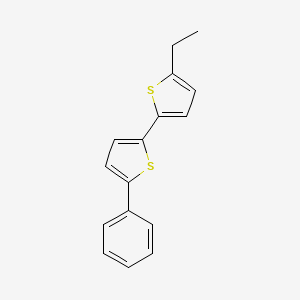
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
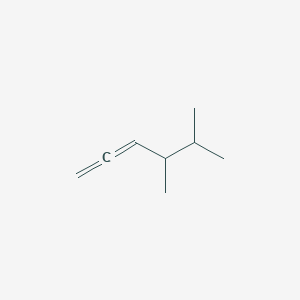

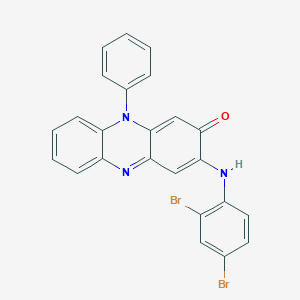
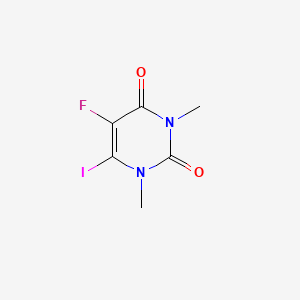

![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
